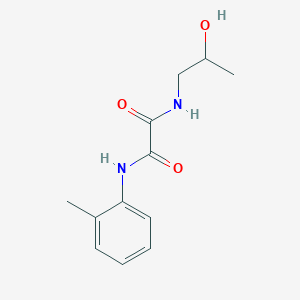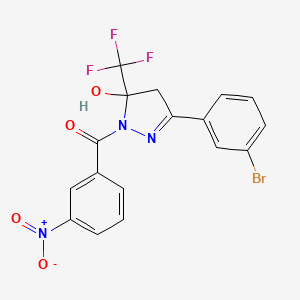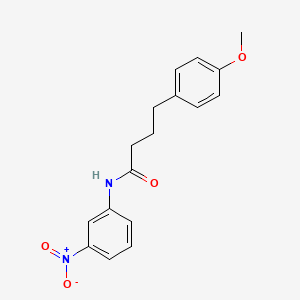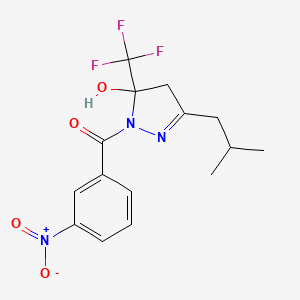![molecular formula C21H16O4 B3985155 3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3985155.png)
3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Descripción general
Descripción
3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the family of flavonoids. It is a yellow crystalline powder that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. This compound has been found to inhibit the activity of several enzymes involved in the production of inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. Additionally, this compound has been found to possess anti-oxidant properties that may be useful in the treatment of oxidative stress-related diseases. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has several limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one. One potential avenue of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to develop more efficient methods for synthesizing this compound and to improve its solubility in aqueous solutions.
Aplicaciones Científicas De Investigación
3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. This compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest in vitro, making it a promising candidate for cancer therapy. Additionally, this compound has been found to possess anti-inflammatory properties that may be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-15-6-4-5-14(11-15)13-24-16-9-10-18-17-7-2-3-8-19(17)21(22)25-20(18)12-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLARORMNUPVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




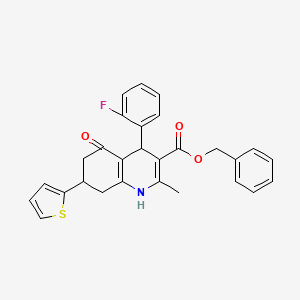
![1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B3985088.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3985093.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3985094.png)

![3-bromo-N-[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3985102.png)
![N-(2,4-dimethylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B3985112.png)
![N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3985120.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3985124.png)
